molecular formula C21H23NO3S B14755828 2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

Cat. No.: B14755828
M. Wt: 369.5 g/mol
InChI Key: PVSQXVKCMKXSQV-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid involves multiple steps, starting from the appropriate thiophene and pyridine derivatives. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: It is investigated for its effects on various biological targets and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C21H23NO3S/c1-12-6-8-14(9-7-12)17-15-10-13(2)26-19(15)22-11-16(17)18(20(23)24)25-21(3,4)5/h6-11,18H,1-5H3,(H,23,24)

InChI Key

PVSQXVKCMKXSQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(SC3=NC=C2C(C(=O)O)OC(C)(C)C)C

Origin of Product

United States

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